molecular formula C18H23NO4S B014604 Emate CAS No. 148672-09-7

Emate

Cat. No. B014604
M. Wt: 349.4 g/mol
InChI Key: RVKFQAJIXCZXQY-CBZIJGRNSA-N
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Description

The term "Emate" does not directly correspond to widely recognized chemical compounds in the provided scientific literature. However, compounds with similar synthesis processes, molecular structures, chemical reactions, and properties have been explored. For instance, Erythorbyl myristate (EM), a potential multi-functional food emulsifier, demonstrates complex chemical synthesis and properties that may offer insights into similar compounds (Jun-Young Park et al., 2021).

Synthesis Analysis

Erythorbyl myristate's synthesis involves immobilized lipase-catalyzed esterification between erythorbic acid and myristic acid, showcasing a method that might be analogous to "Emate's" synthesis if it shares functional group characteristics or target applications (Jun-Young Park et al., 2021).

Molecular Structure Analysis

The molecular structure of Erythorbyl myristate was identified using HPLC-ESI/MS and 2D [1H-1H] NMR COSY, techniques that are crucial for understanding the detailed molecular structure of complex compounds. Such analysis can reveal the arrangement of atoms and functional groups within a molecule (Jun-Young Park et al., 2021).

Chemical Reactions and Properties

Erythorbyl myristate exhibits antioxidative and antibacterial properties, resulting from its unique chemical structure. Its reaction with free radicals and bacteria demonstrates the compound's functional utility, highlighting how specific molecular features confer desired chemical properties (Jun-Young Park et al., 2021).

Physical Properties Analysis

The hydrophilic-lipophilic balance (HLB) and critical micelle concentration (CMC) of Erythorbyl myristate were determined, indicating its suitability as an emulsifier in oil-in-water emulsions. These properties are essential for understanding how the compound behaves in different environments, affecting its solubility, dispersion, and overall stability (Jun-Young Park et al., 2021).

Chemical Properties Analysis

Through isothermal titration calorimetry, the micellar thermodynamic behavior of Erythorbyl myristate was explored, providing insights into its interactions at the molecular level. This analysis is crucial for predicting how the compound interacts with other substances, its reactivity, and its potential applications based on chemical properties (Jun-Young Park et al., 2021).

Scientific Research Applications

  • Inhibition of Liver Enzymes and Tumor Growth : Emate inhibits liver enzymes such as EI-STS and DHA-STS, which can potentially reduce the growth of oestrone-stimulated mammary tumors in ovariectomised rats (Purohit et al., 1995).

  • Enhancement of Memory Function : Emate, as a steroid sulfatase inhibitor, can potentiate the memory-enhancing properties of DHEAS, indicating potential applications in enhancing learning and memory function (Li et al., 1995).

  • Potent Irreversible Inhibition of Steroid Sulfatase : Estrone sulfamate (Emate) is a potent irreversible inhibitor of steroid sulfatase (STS), with significant implications in cancer treatment. The most potent derivative identified is 4-nitroEMATE (Lawrence Woo et al., 2012).

  • Development of Multitargeted Anticancer Agents : 2-Substituted Emates exhibit potent anticancer activity, with certain derivatives like 2-ethylestradiol-3-O-sulfamate showing significantly enhanced anticancer activity (Leese et al., 2005).

properties

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKFQAJIXCZXQY-CBZIJGRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933447
Record name Estrone sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emate

CAS RN

148672-09-7
Record name Estrone-3-O-sulfamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estrone sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,220
Citations
F Abbate, JY Winum, BVL Potter, A Casini… - Bioorganic & medicinal …, 2004 - Elsevier
… The carbonyl oxygen of EMATE does not make any hydrogen … EMATE, and not making hydrogen bonds with the hydrophilic amino acid residues of it. The broad features of the EMATE …
JY Winum, D Vullo, A Casini, JL Montero… - Journal of Medicinal …, 2003 - ACS Publications
… by EMATE 20 and the monosulfamate 22. It is interesting to note that the EMATE corresponding … effective as a CA II inhibitor as compared to EMATE; (ii) less potent inhibitory activity was …
Number of citations: 171 0-pubs-acs-org.brum.beds.ac.uk
HH Wideman, RD Owston - 2000 - files.keyboardingonline.com
… Our results indicate that eMate deployment at either the 2:1 or 1:1 student: computer ratios can be effective in enhancing writing quality, although given the teachers’ perspectives on …
Number of citations: 4 files.keyboardingonline.com
L Buchnan - Multimedia Schools, 1998 - go.gale.com
These are factors I consider when purchasing a computer. The power of a desktop computer to connect to other devices, to provide a nice monitor and keyboard, and to perform …
Number of citations: 1 go.gale.com
WJ Spillane, JB Malaubier - Tetrahedron Letters, 2010 - Elsevier
The kinetics of hydrolysis of the medicinally important sulfamate ester EMATE have been probed over a wide pH range and into moderately strong base (H_ region). Analysis of the pH/…
RE Ferdig, S Weiland - Journal of Technology and Teacher Education, 2002 - go.gale.com
In this article, it is argued that although the call for more research on technological implementation in our schools is justified, the past and current trends in this domain are ones with …
Number of citations: 8 go.gale.com
A Purohit, KA Vernon, AEW Hummelinck… - The Journal of steroid …, 1998 - Elsevier
… The allyl-substituted EMATE … EMATE. In contrast, the 2-methoxy and 2/4-nitro analogues were potent sulphatase inhibitors with 4-nitro EMATE being 5 times more active than EMATE. …
A Purohit, GJ Williams, NM Howarth, BVL Potter… - Biochemistry, 1995 - ACS Publications
… with EMATE, followed byextensive washing or dialysis indicated irreversible inhibition. This was confirmed by showing that EMATE … EMATE is proposed to inactivate estrone sulfatase by …
Number of citations: 226 0-pubs-acs-org.brum.beds.ac.uk
A Purohit, GJ Williams, CJ Roberts… - … journal of cancer, 1995 - Wiley Online Library
… sulphamate (EMATE) has … EMATE was investigated by administering EMATE (10 mg/kg) in propylene glycerol for 5 days by the oral route. At the lowest dose tested (0.01 mg/kg) EMATE …
RE Ferdig, S Weiland - Society for Information Technology & …, 1999 - learntechlib.org
… to purchase an eMate for each of the three classrooms in the study. (An eMate is an Apple product… It was felt that if they had an opportunity to write on the screen, a technology the eMate …
Number of citations: 2 www.learntechlib.org

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